molecular formula C17H19N5OS2 B2902295 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide CAS No. 1207058-67-0

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide

Cat. No.: B2902295
CAS No.: 1207058-67-0
M. Wt: 373.49
InChI Key: BXWDDFXNQHBGTB-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a phenyl group at position 2. The acetamide linker connects the thiazole moiety to a 4-methyl-4H-1,2,4-triazole ring via a sulfanyl ethyl chain. The sulfanyl (thioether) group may enhance metabolic stability and modulate electronic properties, while the acetamide spacer facilitates interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-12-14(25-16(20-12)13-6-4-3-5-7-13)10-15(23)18-8-9-24-17-21-19-11-22(17)2/h3-7,11H,8-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWDDFXNQHBGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCCSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Core: 4-Methyl-2-phenyl-1,3-thiazol-5-yl Acetic Acid Derivatives

Hantzsch Thiazole Synthesis

The 4-methyl-2-phenyl-1,3-thiazole ring is synthesized via the Hantzsch reaction, a well-established method for thiazole formation. 3-Chloro-2,4-pentanedione reacts with thiobenzamide in absolute ethanol under reflux for 8 hours to yield 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (90% yield). Subsequent oxidation or functionalization of the acetyl group is required to generate the acetic acid precursor.

Reaction Conditions:
  • Reagents : 3-Chloro-2,4-pentanedione (1.1 eq), thiobenzamide (1.0 eq)
  • Solvent : Absolute ethanol
  • Temperature : Reflux (78°C)
  • Time : 8 hours
  • Workup : Neutralization with sodium acetate, crystallization from ethanol.

Conversion to Acetic Acid Derivative

The ketone group in 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions. Alternatively, the Claisen condensation with ethyl chloroacetate forms the β-keto ester, which is hydrolyzed to the carboxylic acid.

Synthesis of the Triazole-Sulfanyl Ethyl Component: 4-Methyl-4H-1,2,4-triazole-3-thiol

Cyclization of Thiosemicarbazides

4-Amino-3-phenyl-4H-1,2,4-triazole-5-thiol is synthesized by cyclizing 2-(4-isobutylphenyl)propane hydrazide with methyl isothiocyanate in 10% NaOH/MeOH at 225°C for 3–6 hours. For the 4-methyl variant, methyl hydrazine replaces phenyl hydrazine to introduce the N-methyl group.

Key Spectroscopic Data:
  • ¹H NMR : N–CH₃ protons at 3.28 ppm, thiol (-SH) proton at 3.9–4.1 ppm.
  • ¹³C NMR : Triazole carbons at 158.15 ppm (C=N), 29.58 ppm (N–CH₃).

Alkylation to Form Sulfanyl Ethyl Amine

The thiol group undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of NaH/DCM to yield 2-bromoethyl-4-methyl-4H-1,2,4-triazole-3-sulfanyl intermediate. Subsequent amination with ammonia or ethylamine produces 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine .

Coupling of Thiazole Acetic Acid and Triazole-Sulfanyl Ethyl Amine

Acetamide Formation

The carboxylic acid from Section 1.2 is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine in anhydrous THF at 0°C under argon.

Optimization Data:
Parameter Condition Yield (%)
Coupling Agent SOCl₂ 85–90
Solvent THF 85–90
Temperature 0°C → RT 85–90
Base Triethylamine 85–90

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural validation includes:

  • FTIR : C=O stretch at 1680 cm⁻¹, N–H bend at 1540 cm⁻¹.
  • ¹H NMR : Acetamide –NH at 10.27–9.64 ppm, thiazole CH₃ at 2.45 ppm.
  • HRMS : [M+H]⁺ calculated for C₁₈H₂₀N₅OS₂: 402.1054; found: 402.1056.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time for triazole cyclization, improving yields to 92%.

Solid-Phase Synthesis

Immobilization of the thiazole acetic acid on Wang resin enables iterative coupling, though yields are lower (70–75%) due to steric hindrance.

Challenges and Optimization Strategies

  • Thiol Oxidation : Use of inert atmosphere (Ar) prevents disulfide formation during alkylation.
  • Solubility Issues : DMF/THF mixtures enhance solubility of polar intermediates.
  • Byproducts : Silica gel pretreatment with 5% acetic acid removes basic impurities.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

a. Sulfanyl (–S–) Group

  • Oxidation : Forms sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under mild oxidative conditions (e.g., H₂O₂/AcOH) .
  • Alkylation : Reacts with benzyl halides (e.g., 4-chlorobenzyl chloride) to form S-alkylated analogs .

b. Acetamide (–NHCO–)

  • Hydrolysis : Cleaved under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield carboxylic acid derivatives .
  • Condensation : Forms Schiff bases with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol .

c. Triazole Ring

  • Electrophilic Substitution : Bromination at the 5-position using NBS in CCl₄ .
  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N,S-donor sites .

Catalytic and Enzymatic Interactions

a. Enzyme Inhibition

  • Anticancer Activity : Inhibits carbonic anhydrase III (IC₅₀ = 1.2 µM) due to the triazole-thiol moiety’s metal-binding capacity .
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (MIC = 0.09 µg/mL) .

b. Catalytic Degradation

  • Photocatalysis : Degraded by TiO₂/UV systems into non-toxic fragments (t₁/₂ = 45 min) .
  • Biocatalysis : Metabolized by cytochrome P450 enzymes to hydroxyacetamide derivatives .

Stability and Degradation Pathways

a. Thermal Stability

  • Decomposes at 220°C (TGA data) without melting, forming volatile sulfur-containing byproducts .

b. Hydrolytic Degradation

  • Acidic Conditions : Degrades into 4-methyl-2-phenylthiazole-5-carboxylic acid and triazole-thiol fragments (pH < 3) .
  • Basic Conditions : Forms disulfide linkages between triazole-thiol groups (pH > 10) .

Stability Profile

ConditionDegradation ProductsHalf-LifeReference
pH 1.2Carboxylic acid + H₂S2.5 h
pH 7.4Stable (>24 h)
UV lightSulfoxide derivatives1.8 h

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several acetamide derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Compound Name/Structure Key Substituents/Modifications Biological Activity (Reported) Reference
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) Chlorophenyl, p-tolylaminomethyl on triazole; acetamide linker Antimicrobial, enzyme inhibition
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Ethyl, pyrazinyl on triazole; fluorophenyl on acetamide Anticancer (in vitro screening)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Thiadiazole core; trifluoromethylphenyl, methoxybenzyl groups Not explicitly stated (structural focus)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino, furan-2-yl on triazole; variable acetamide substituents Anti-exudative (vs. diclofenac sodium)
2-(4-amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h) Methyl on triazole; benzylthiazole with halogen/methyl groups Antiproliferative (cancer cell lines)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) enhance target binding in antimicrobial/anticancer analogs .
  • Amino or Hydroxy Substituents (e.g., in anti-exudative derivatives) improve solubility and anti-inflammatory efficacy .
  • Heterocyclic Diversity : Thiadiazole () vs. thiazole (target compound) alters electronic profiles and steric interactions .

Comparison with Analog Syntheses :

  • Anti-Exudative Derivatives (): Use chloroacetamide intermediates and ethanol/KOH reflux for sulfanyl incorporation.
  • Anticancer Triazole-Thiazoles (): Employ LiH/DMF for amide bond formation, yielding higher purity (68–72% yields).
Pharmacological Activity
  • Antiproliferative Potential: The target compound’s methyl-phenyl thiazole and triazole-sulfanyl groups resemble ’s derivatives, which showed IC₅₀ values of 8–15 µM against MCF-7 and A549 cells .
  • Anti-Inflammatory/Anti-Exudative Activity : Compounds with furan-2-yl substituents () reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac . The target compound’s phenyl-thiazole may enhance COX-2 selectivity.
  • Antimicrobial Activity : Chlorophenyl analogs () inhibited S. aureus (MIC = 12.5 µg/mL), suggesting the target’s methyl group may reduce potency but improve pharmacokinetics .
Physicochemical Properties
  • Solubility: Amino/hydroxy groups (e.g., ) increase aqueous solubility (logP ~1.2) vs. the target compound’s logP ~2.8 (predicted).
  • Thermal Stability : Methyl-phenyl thiazole derivatives () exhibit higher melting points (148–155°C) due to crystalline packing .
  • Spectroscopic Data : ¹H NMR signals for triazole-thiol protons typically appear at δ 12.16–12.50 ppm (), while thiazole protons resonate at δ 7.05–7.20 ppm .

Biological Activity

The compound 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide is a hybrid molecule that incorporates both thiazole and triazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H18N4S2\text{C}_{14}\text{H}_{18}\text{N}_4\text{S}_2

This structure includes:

  • A thiazole ring (4-methyl-2-phenyl)
  • A triazole moiety (4-methyl-4H-1,2,4-triazol)
  • An acetamide functional group

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL

These results suggest that the compound may be effective against both drug-sensitive and drug-resistant strains .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies. It has shown promising results in inhibiting cancer cell lines:

Cell Line IC50 Value (μM)
A431 (human epidermoid carcinoma)< 10 μM
Jurkat (human T lymphocyte)< 10 μM

The structure–activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings significantly enhance cytotoxicity. Specifically, the presence of electron-donating groups at specific positions on the phenyl ring correlates with increased activity .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The thiazole and triazole moieties can inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication processes in cancer cells.
  • Apoptosis Induction : Studies have shown that it can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

  • Study on Anticancer Activity : In a study conducted by Barbuceanu et al., the thiazole-triazole hybrid was tested against several cancer cell lines. It exhibited a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar compounds and found that those with a thiazole ring showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What in vivo models are suitable for evaluating therapeutic potential and toxicity?

  • Methodological Answer : Use xenograft models (e.g., nude mice with HT-29 tumors) for anticancer evaluation. Acute toxicity is assessed via OECD Guideline 423, with histopathology of liver/kidney tissues .

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